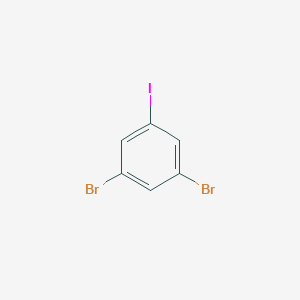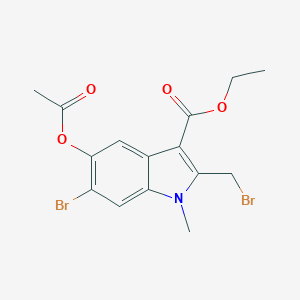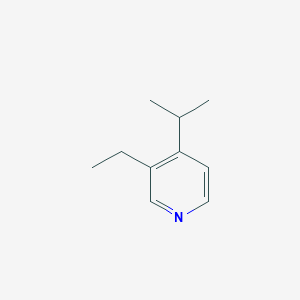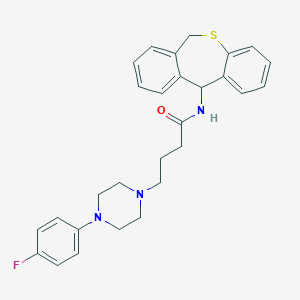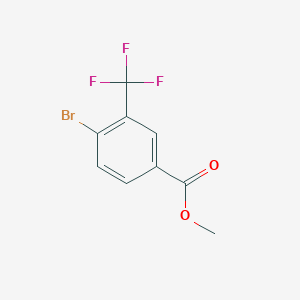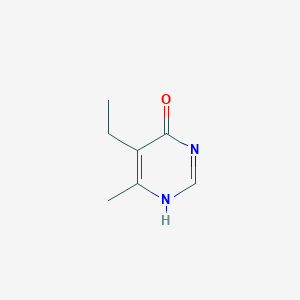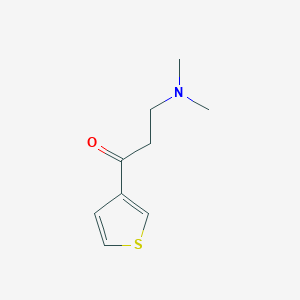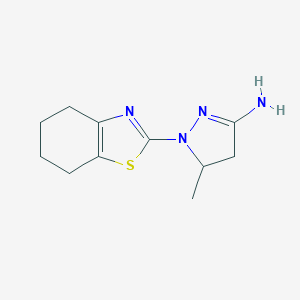![molecular formula C13H25O7PS B009887 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate CAS No. 19594-38-8](/img/structure/B9887.png)
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is a chemical compound that is widely used in scientific research. It is a member of the family of organophosphorus compounds and is used as a reagent in organic synthesis. The compound has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate involves the introduction of the diethylthiophosphoryl group into organic molecules. This group is known to be a good leaving group, which makes it useful in organic synthesis. The compound is also known to have a high affinity for enzymes that contain a serine residue in their active site.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate are not well studied. However, it is known to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The compound is also known to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate in lab experiments include its high reactivity, ease of synthesis, and low cost. The compound is also stable under a wide range of conditions, making it easy to handle in the lab. However, the compound is highly toxic and must be handled with care. In addition, its high reactivity can make it difficult to control the reaction, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate in scientific research. One area of research is the development of new synthetic methods using the compound as a reagent. Another area of research is the study of the compound's mechanism of action and its effects on enzymes and other biological molecules. Finally, the compound's potential as a therapeutic agent for the treatment of fungal and bacterial infections could be explored further.
Conclusion:
In conclusion, 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis, stability, and reactivity make it a valuable reagent for organic synthesis. The compound's potential as a therapeutic agent and its effects on biological molecules make it an interesting area of research for future studies.
Méthodes De Synthèse
The synthesis of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate involves the reaction between diethylthiophosphoryl chloride and 3-hydroxypropionic acid. The reaction is carried out in the presence of a base such as triethylamine. The resultant product is then purified by column chromatography to obtain the desired compound. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is widely used in scientific research as a reagent in organic synthesis. It is used to introduce the diethylthiophosphoryl group into organic molecules. The compound is also used as a precursor for the synthesis of other organophosphorus compounds. In addition, it is used as a cross-linking agent for the preparation of polymer materials.
Propriétés
Numéro CAS |
19594-38-8 |
|---|---|
Nom du produit |
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate |
Formule moléculaire |
C13H25O7PS |
Poids moléculaire |
356.37 g/mol |
Nom IUPAC |
(3-diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O7PS/c1-5-11(14)17-10-9-13(20-12(15)6-2)22-21(16,18-7-3)19-8-4/h13H,5-10H2,1-4H3 |
Clé InChI |
WESXDFVWRDIYEP-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCC(OC(=O)CC)SP(=O)(OCC)OCC |
SMILES canonique |
CCC(=O)OCCC(OC(=O)CC)SP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



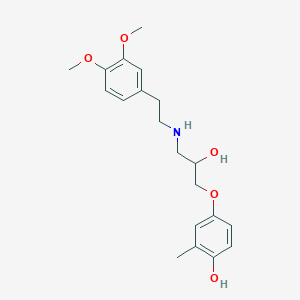
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
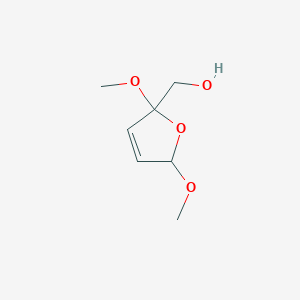
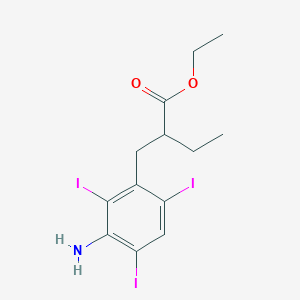
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
